molecular formula C25H26ClNO4 B572237 9-Mesityl-2,7,10-trimethylacridinium Perchlorate CAS No. 1216909-33-9

9-Mesityl-2,7,10-trimethylacridinium Perchlorate

Cat. No.: B572237
CAS No.: 1216909-33-9
M. Wt: 439.936
InChI Key: VDNXOHCMBBOSPE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

9-Mesityl-2,7,10-trimethylacridinium Perchlorate has several scientific research applications:

Mechanism of Action

Target of Action

It is known to be a photocatalyst , which suggests that its targets are likely to be molecules that undergo chemical reactions under the influence of light.

Mode of Action

As a photocatalyst, 9-Mesityl-2,7,10-trimethylacridinium Perchlorate is activated by light and can facilitate various chemical reactions . The exact nature of these reactions and the changes they induce in the target molecules would depend on the specific context in which the compound is used.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it catalyzes . As a photocatalyst, it could potentially facilitate a wide range of effects, from the synthesis of new compounds to the breakdown of existing ones.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, the presence and intensity of light would be a critical factor, given the compound’s role as a photocatalyst. Other factors, such as temperature and pH, could also play a role.

Safety and Hazards

This compound may intensify fire and cause skin and eye irritation . Precautions should be taken to avoid mixing with combustibles, and protective gloves, eye protection, and face protection should be worn when handling this compound . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Mesityl-2,7,10-trimethylacridinium Perchlorate typically involves the reaction of 2-bromo-1,3,5-trimethylbenzene with N-methylacridone in the presence of a suitable base . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity level .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can produce a variety of substituted acridinium compounds .

Comparison with Similar Compounds

Uniqueness: 9-Mesityl-2,7,10-trimethylacridinium Perchlorate is unique due to its specific substitution pattern, which enhances its stability and reactivity as a photoredox catalyst. Its ability to facilitate visible light-mediated reactions makes it particularly valuable in organic synthesis and materials science .

Properties

IUPAC Name

2,7,10-trimethyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N.ClHO4/c1-15-7-9-22-20(13-15)25(24-18(4)11-17(3)12-19(24)5)21-14-16(2)8-10-23(21)26(22)6;2-1(3,4)5/h7-14H,1-6H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNXOHCMBBOSPE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)[N+](=C3C=CC(=CC3=C2C4=C(C=C(C=C4C)C)C)C)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659823
Record name 2,7,10-Trimethyl-9-(2,4,6-trimethylphenyl)acridin-10-ium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216909-33-9
Record name 2,7,10-Trimethyl-9-(2,4,6-trimethylphenyl)acridin-10-ium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Mesityl-2,7,10-trimethylacridinium Perchlorate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.